molecular formula C18H22N2O2S B2546303 (4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone CAS No. 2034309-76-5

(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone

Cat. No. B2546303
CAS RN: 2034309-76-5
M. Wt: 330.45
InChI Key: QFWPHLJLTAGHGH-UHFFFAOYSA-N
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Description

The compound , 4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone, is a complex molecule that likely contains a bicyclic structure with sulfur and nitrogen heteroatoms, as suggested by the "2-Thia" and "azabicyclo" nomenclature. It also features a piperidine moiety, which is a six-membered ring containing one nitrogen atom, and a phenyl group attached to a methanone (a ketone) functional group.

Synthesis Analysis

The synthesis of related bicyclic structures has been reported in the literature. For instance, functionalized 3-azabicyclo[3.2.0]heptanes have been synthesized through a [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes . This method could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions to incorporate the sulfur atom and the specific substituents required for the final molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies . For the compound of interest, similar analytical methods would likely reveal the chair conformation of the piperidine ring and the geometry around the heteroatoms. The presence of intramolecular hydrogen bonds and other stabilizing interactions such as π-π stacking could also be expected.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The ketone functionality could undergo reactions typical for carbonyl compounds, such as nucleophilic addition or condensation. The presence of a piperidine ring suggests potential for transformations into other nitrogen-containing heterocycles, similar to the conversion of 3-azabicyclo[3.2.0]heptanes into piperidine, morpholine, and piperazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The thermal stability could be assessed using thermogravimetric analysis, as has been done for related compounds, which showed stability over a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, could be evaluated through density functional theory calculations, providing insight into the molecule's reactivity and potential as a drug candidate .

Scientific Research Applications

Crystal Structure and Compound Adducts

The study of the crystal structure of related compounds, such as the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone, reveals insights into the molecular geometry and intermolecular interactions. These structures highlight the dihedral angles between the benzene ring and the piperidine rings, demonstrating the significance of molecular orientation in forming chains extending along specific crystal axes through hydrogen bonding (Revathi et al., 2015).

Synthesis and Structural Studies

The synthesis and structural analysis of compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime offer detailed insights into their molecular structure, showcasing the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms. This research also includes Hirshfeld surface analysis and density functional theory calculations to corroborate experimental findings, providing a comprehensive understanding of the compound's molecular structure and interactions (Karthik et al., 2021).

Hydrogenation and Transannulation Processes

Exploring the stoichiometric reaction of para-methoxyanilines with B(C6F5)3 under hydrogen leads to the reduction of the N-bound phenyl rings, followed by transannular ring closure. This process yields 7-azabicyclo[2.2.1]heptane derivatives, highlighting a method for modifying molecular structures through hydrogenation and ring closure mechanisms (Longobardi et al., 2015).

New Synthesis Methods

Research into new synthesis methods for related compounds, such as 5-phenylmorphans, through intramolecular cyclization demonstrates the potential for creating pharmacologically interesting compounds. This process involves the initial formation of specific intermediates, followed by conjugate addition and cyclization, showing the versatility of synthetic organic chemistry in producing complex molecules (Bonjoch et al., 1988).

properties

IUPAC Name

(1-benzoylpiperidin-4-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-17(13-4-2-1-3-5-13)19-8-6-14(7-9-19)18(22)20-11-16-10-15(20)12-23-16/h1-5,14-16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWPHLJLTAGHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CC3CC2CS3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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